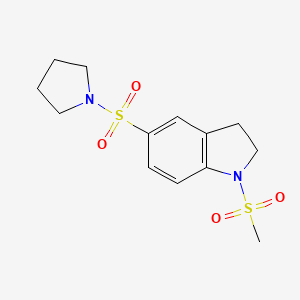![molecular formula C18H20ClN3O4 B4542688 N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar hydrazinecarboxamide derivatives typically involves the reaction of specific phenyl-trichloroacetamides with acetyl hydrazine under controlled conditions. One example involves the synthesis of N-(3-methylphenyl)-N′-(2,4-dichlorophenoxyacety)-hydrazinecarboxamide, showcasing the methodology that could be applicable for the synthesis of the compound . The structures of these compounds are confirmed using techniques such as elemental analysis, 1H NMR, and IR spectroscopy (Yang Song-hai, 2000).
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives, including those similar to N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide, often features nearly planar hydrazinecarboxamide units. These units may be inclined at significant angles relative to attached phenyl rings, contributing to the compound's potential for intermolecular interactions such as hydrogen bonding and π-π stacking interactions, as observed in related compounds (R. Kant, V. Gupta, Kamini Kapoor, C. Shripanavar, K. Banerjee, 2012).
Chemical Reactions and Properties
Hydrazinecarboxamide derivatives engage in a variety of chemical reactions, indicating a rich chemistry that includes interactions with nucleophiles, potential for cyclization, and the formation of coordination compounds with metals. The reactivity profile is influenced by the structural arrangement and substituents, enabling the synthesis of complex molecules with specific properties (M. Ismail, F. S. Sayed, A. A. El-Khamry, Manzoor Ali, M. M. Mansour, 1989).
Physical Properties Analysis
The physical properties of hydrazinecarboxamide derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their potential applications. These properties can be characterized using techniques such as X-ray crystallography, thermal analysis, and solubility testing. For instance, the crystalline structure of similar compounds has been elucidated, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the stability and packing of molecules in the solid state (Y. Chan, A. S. M. Ali, M. Khairuddean, C. Quah, 2013).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide and similar compounds are central to their reactivity and interactions with other molecules. These properties include acidity/basicity, reactivity with various chemical reagents, and the ability to form stable complexes with metals. These aspects are crucial for the exploration of their potential applications in areas such as catalysis, materials science, and as ligands in coordination chemistry (A. Gulea, N. L. Mitkevich, Y. Chumakov, P. Petrenko, G. Balan, O. Burduniuc, V. Tsapkov, 2019).
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-4-6-13(19)10-14(11)20-18(24)22-21-17(23)9-12-5-7-15(25-2)16(8-12)26-3/h4-8,10H,9H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQIMPWOOFFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4542628.png)


![(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B4542642.png)


![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![1-ethyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4542670.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4542680.png)
![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4542686.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4542693.png)